molecular formula C10H21NO B8364075 cis-2,6-Dimethyl-1-piperidinepropanol

cis-2,6-Dimethyl-1-piperidinepropanol

Cat. No.: B8364075
M. Wt: 171.28 g/mol
InChI Key: CRDBTWHALLRFOX-AOOOYVTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-2,6-Dimethyl-1-piperidinepropanol is a piperidine derivative featuring a six-membered nitrogen-containing ring with methyl groups at the 2 and 6 positions in a cis spatial arrangement. A 3-hydroxypropyl (-CH₂CH₂CH₂OH) group is bonded to the nitrogen atom at the 1-position of the piperidine ring. This structure confers moderate polarity due to the hydroxyl (-OH) group, enhancing solubility in polar solvents like water and ethanol. The molecular formula is C₁₀H₂₁NO, with a molar mass of 171.28 g/mol.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]propan-1-ol

InChI

InChI=1S/C10H21NO/c1-9-5-3-6-10(2)11(9)7-4-8-12/h9-10,12H,3-8H2,1-2H3/t9-,10+

InChI Key

CRDBTWHALLRFOX-AOOOYVTPSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1CCCO)C

Canonical SMILES

CC1CCCC(N1CCCO)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares cis-2,6-Dimethyl-1-piperidinepropanol with two structurally related piperidine derivatives: 2-[cis-2,6-dimethyl-1-piperidinyl]ethanamine and (+,-)-cis-α-[3-(2,6-dimethyl-1-piperidinyl)propyl]-α-phenyl-2-pyridinemethanol.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Solubility Profile
This compound C₁₀H₂₁NO 171.28 Piperidine (cis-2,6-Me), 3° alcohol (-OH) High in polar solvents
2-[cis-2,6-Dimethyl-1-piperidinyl]ethanamine C₉H₂₀N₂ 156.27 Piperidine (cis-2,6-Me), primary amine (-NH₂) Soluble in water, ethanol
(+,-)-cis-α-[3-(2,6-Dimethyl...phenylethanol* C₂₅H₃₃N₃O 391.55 Piperidine (cis-2,6-Me), phenyl, pyridine Low water solubility

Notes:

  • Chain Length: The propanol derivative’s three-carbon chain increases steric bulk compared to the ethanamine’s two-carbon chain, impacting molecular interactions.
  • Functional Groups: The hydroxyl group in the propanol derivative enhances hydrophilicity relative to the ethanamine’s amine, while the patent compound’s aromatic groups reduce aqueous solubility .

Functional and Application-Based Differences

  • Pharmaceutical Use: The patent compound (C₂₅H₃₃N₃O) is formulated for antihistaminic and anticholinergic applications, leveraging its aromatic moieties for receptor binding . In contrast, the propanol and ethanamine derivatives are primarily intermediates or solvents.
  • Reactivity: The ethanamine’s -NH₂ group enables nucleophilic reactions (e.g., acylation), useful in synthesizing bioactive amines . The propanol’s -OH group supports esterification, relevant in prodrug design or polymer synthesis.
  • Toxicity: The ethanamine is classified as an irritant, requiring stringent handling , while the propanol’s -OH group may reduce dermal toxicity compared to amines.

Research Findings and Case Studies

  • Patent Compound (DE2806654) : Acid addition salts of this compound improve bioavailability, with cis-stereochemistry critical for binding histamine H₁ and muscarinic receptors .
  • Ethanamine Derivative : Used in synthesizing ligands for neurological targets (e.g., sigma receptors), though its irritant properties limit industrial use .
  • Propanol Derivative: While understudied, analogs suggest utility as chiral auxiliaries in asymmetric synthesis or solvents for polar APIs due to balanced polarity.

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